N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and is primarily used for its analgesic properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves the reaction of 2-ethyl-6-methylphenylamine with 2-chloroacetyl chloride to form N-(2-ethyl-6-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-methylquinazolin-4-ol in the presence of a base to form the final product.
Starting Materials
2-ethyl-6-methylphenylamine, 2-chloroacetyl chloride, 2-methylquinazolin-4-ol, base
Reaction
Step 1: React 2-ethyl-6-methylphenylamine with 2-chloroacetyl chloride in the presence of a base to form N-(2-ethyl-6-methylphenyl)-2-chloroacetamide., Step 2: React N-(2-ethyl-6-methylphenyl)-2-chloroacetamide with 2-methylquinazolin-4-ol in the presence of a base to form N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide.
Mécanisme D'action
EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is responsible for detecting and responding to painful stimuli, and its inhibition by EMA401 leads to a reduction in pain perception.
Effets Biochimiques Et Physiologiques
In addition to its analgesic properties, EMA401 has also been found to have anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
EMA401 has several advantages over currently available analgesics. It has a low risk of addiction and dependence, and it does not produce the same side effects as opioids, such as respiratory depression and constipation. However, EMA401 has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, its effects on other TRP channels and its potential interactions with other drugs need to be further studied.
Orientations Futures
There are several potential future directions for research on EMA401. One area of interest is the development of more effective formulations of the compound that can be administered orally or topically. Additionally, studies on the long-term safety and efficacy of EMA401 need to be conducted. Finally, research on the potential use of EMA401 in other conditions, such as anxiety and depression, is also warranted.
Applications De Recherche Scientifique
EMA401 has been extensively studied for its potential use as an analgesic agent. It has been shown to effectively reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, EMA401 has been found to have a low risk of addiction and dependence, making it an attractive alternative to currently available analgesics.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-15-9-7-8-13(2)19(15)23-18(24)12-25-20-16-10-5-6-11-17(16)21-14(3)22-20/h5-11H,4,12H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUTGLRTZIBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.